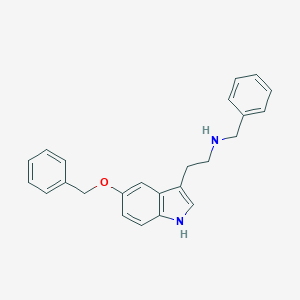

N-Benzyl-5-benzyloxytryptamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Benzyl-5-benzyloxytryptamine is a derivative of tryptamine, a naturally occurring compound found in various plants and animals. This compound is known for its interaction with serotonin receptors, particularly the 5-HT1D, 5-HT2, and 5-HT6 receptors . It also acts as an antagonist of the TRPM8 receptor . The structure of this compound includes a benzyl group attached to the nitrogen atom of the tryptamine backbone and a benzyloxy group at the 5-position of the indole ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-5-benzyloxytryptamine typically involves the following steps:

Starting Material: The synthesis begins with tryptamine as the starting material.

Benzylation: The nitrogen atom of tryptamine is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Benzyloxylation: The 5-position of the indole ring is then benzyloxylated using benzyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions: N-Benzyl-5-benzyloxytryptamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products:

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the benzyl and benzyloxy groups.

Substitution: Substituted derivatives with different functional groups replacing the benzyloxy group.

科学研究应用

Serotonin Receptor Modulation

NB-5-BZT is primarily recognized for its interactions with serotonin receptors, particularly the 5-HT2 family. Research indicates that it exhibits significant affinity for the 5-HT2A receptor, which is crucial for various physiological processes including mood regulation and cognition .

Table 1: Affinity of NB-5-BZT at Serotonin Receptors

| Receptor Type | Affinity (nM) | Functional Activity |

|---|---|---|

| 5-HT2A | 0.04 | Full Agonist |

| 5-HT2B | 11 | Partial Agonist |

| 5-HT2C | Varies | Low Affinity |

The compound's ability to act as a full agonist at the 5-HT2A receptor suggests potential therapeutic applications in treating mood disorders and enhancing cognitive functions.

Cancer Therapeutics

Recent studies have highlighted the potential of NB-5-BZT in oncology. It has been shown to induce apoptosis in various cancer cell lines, including prostate cancer cells. The mechanism involves the activation of apoptosis pathways and suppression of angiogenesis via downregulation of vascular endothelial growth factor (VEGF) .

Table 2: Cytotoxic Effects of NB-5-BZT on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | <2 | TRAIL signaling pathway activation |

| PC3 (Prostate) | ~1.9 | Induction of ROS and apoptosis |

Industrial Applications

Beyond its medicinal uses, NB-5-BZT also shows promise in material science. Its structural properties make it a candidate for developing advanced electronic materials due to its dielectric properties, which can be utilized in capacitors and other electronic components.

Case Studies and Research Findings

Several case studies have documented the efficacy of NB-5-BZT in various research contexts:

- A study by Silva et al. demonstrated that NB-5-BZT had a potent effect on human prostate cancer cells, significantly reducing cell viability through ROS-mediated pathways .

- Another investigation explored the compound's role in enhancing the efficacy of conventional chemotherapeutic agents like cisplatin, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancer types .

作用机制

N-Benzyl-5-benzyloxytryptamine exerts its effects primarily through its interaction with serotonin receptors. It acts as an agonist at the 5-HT1D, 5-HT2, and 5-HT6 receptors, leading to the activation of these receptors and subsequent intracellular signaling pathways . Additionally, it functions as an antagonist of the TRPM8 receptor, inhibiting its activity . The molecular targets and pathways involved include the modulation of neurotransmitter release, regulation of mood, and other physiological processes mediated by serotonin receptors.

相似化合物的比较

5-Methoxytryptamine: Another tryptamine derivative with a methoxy group at the 5-position.

N-Benzyl-5-methoxytryptamine: Similar to N-Benzyl-5-benzyloxytryptamine but with a methoxy group instead of a benzyloxy group at the 5-position.

5-Hydroxytryptamine (Serotonin): A naturally occurring neurotransmitter with a hydroxy group at the 5-position.

Comparison: this compound is unique due to its specific substitution pattern, which influences its affinity and selectivity for serotonin receptors. Compared to 5-methoxytryptamine and N-Benzyl-5-methoxytryptamine, the benzyloxy group provides different steric and electronic effects, potentially leading to distinct pharmacological profiles . This uniqueness makes it a valuable compound for studying the structure-activity relationships of tryptamine derivatives.

生物活性

N-Benzyl-5-benzyloxytryptamine (NB5BT) is a synthetic compound derived from tryptamine, notable for its significant biological activity, particularly through its interaction with serotonin receptors. This article provides an overview of its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl group at the nitrogen atom and a benzyloxy group at the 5-position of the indole ring. Its molecular formula is C20H24N2O with a molar mass of approximately 324.42 g/mol.

NB5BT primarily functions as an agonist at various serotonin receptors, including:

- 5-HT1D

- 5-HT2

- 5-HT6

These interactions enhance serotonergic signaling pathways, which are crucial for mood regulation and sensory perception. The compound's action leads to various physiological effects, influencing mood, cognition, and pain perception .

Table 1: Interaction with Serotonin Receptors

| Receptor Type | Agonistic Activity | Physiological Effects |

|---|---|---|

| 5-HT1D | Yes | Mood regulation |

| 5-HT2 | Yes | Sensory perception |

| 5-HT6 | Yes | Cognitive function |

Biological Activity and Research Findings

Several studies have documented the biological activity of NB5BT:

- Serotonergic Modulation : NB5BT has been shown to enhance serotonergic signaling, which plays a role in mood disorders and anxiety. Its agonistic action can lead to alterations in mood and cognition, suggesting potential therapeutic applications in treating depression and anxiety disorders .

- TRPM8 Interaction : In addition to serotonin receptors, NB5BT also interacts with the TRPM8 receptor, which is involved in sensory perception. This interaction may contribute to its analgesic properties .

- Potential Therapeutic Applications : Given its mechanism of action, NB5BT is being explored for use in pharmacology for conditions associated with serotonin dysregulation, including mood disorders and anxiety .

Case Studies and Experimental Data

A notable study investigated the effects of NB5BT on serotonin-induced contractions in isolated tissues. The results indicated that NB5BT could modulate contractions via its action on serotonin receptors, highlighting its potential as a therapeutic agent in managing conditions related to vascular tone and pain perception .

Table 2: Summary of Experimental Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| Serotonin-induced contractions | Modulation observed in isolated tissues | Potential for pain management |

| Mood regulation | Enhanced serotonergic signaling | Therapeutic use in mood disorders |

| TRPM8 receptor interaction | Analgesic properties noted | Possible use in sensory modulation |

Synthesis and Production

The synthesis of this compound typically involves several steps:

- Starting Material : Tryptamine derivatives.

- Reaction Conditions : Common methods include oxidation, reduction, and substitution reactions using reagents like potassium permanganate and lithium aluminum hydride.

- Purification Techniques : Recrystallization and chromatography are often employed to achieve high yield and purity.

属性

IUPAC Name |

N-benzyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O/c1-3-7-19(8-4-1)16-25-14-13-21-17-26-24-12-11-22(15-23(21)24)27-18-20-9-5-2-6-10-20/h1-12,15,17,25-26H,13-14,16,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLUGAISOXQZMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。